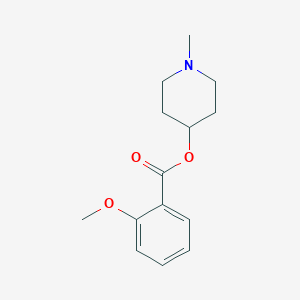
1-Methyl-4-piperidinyl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidinyl 2-methoxybenzoate, also known as PMMB, is a chemical compound that has been extensively studied for its potential use in scientific research. PMMB is a synthetic compound that belongs to the family of benzamide derivatives and has been shown to have a wide range of biological and pharmacological activities.
作用機序
The exact mechanism of action of 1-Methyl-4-piperidinyl 2-methoxybenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has been shown to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to reduce the levels of the neurotransmitter glutamate, which is involved in pain perception, leading to its analgesic effects.
実験室実験の利点と制限
1-Methyl-4-piperidinyl 2-methoxybenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. This compound has also been shown to have a wide range of biological and pharmacological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. This compound also has a relatively short half-life, which can make it challenging to study its long-term effects.
将来の方向性
There are several future directions for research on 1-Methyl-4-piperidinyl 2-methoxybenzoate. One area of research is the development of more potent and selective analogs of this compound for use as neuroprotective agents and treatments for neurodegenerative diseases. Another area of research is the investigation of the long-term effects of this compound on the central nervous system and its potential as a treatment for chronic pain. Finally, the development of new methods for synthesizing this compound and its analogs could lead to the production of more potent and selective compounds for use in scientific research.
合成法
The synthesis of 1-Methyl-4-piperidinyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base such as triethylamine to form this compound. The overall synthesis of this compound is shown in Figure 1.
科学的研究の応用
1-Methyl-4-piperidinyl 2-methoxybenzoate has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological and pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
CQDYAFQUDQUTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
正規SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
